5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride
Description
5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride is a fluorinated furan derivative featuring a trifluoromethyl group at position 2 of the furan ring, a 2,6-difluorophenyl substituent at position 5, and a reactive carbonyl chloride moiety at position 3 (). This structure combines electron-withdrawing groups (fluorine and trifluoromethyl) with a labile acyl chloride functional group, making it highly reactive and suitable as an intermediate in pharmaceutical or agrochemical synthesis. The fluorine atoms enhance metabolic stability and lipophilicity, while the acyl chloride group facilitates nucleophilic substitution reactions, such as amide or ester formation.
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4ClF5O2/c13-11(19)5-4-8(20-10(5)12(16,17)18)9-6(14)2-1-3-7(9)15/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHIHEBNSOTACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4ClF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the 2,6-difluorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the carbonyl chloride: This step typically involves the reaction of the corresponding carboxylic acid with thionyl chloride or oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Amides, esters, or thioesters.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Core Structure and Substituent Positions
- Target Compound : Furan ring with trifluoromethyl (position 2), 2,6-difluorophenyl (position 5), and carbonyl chloride (position 3).
- Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran): Tetrahydrofuran core with chloro, trifluoromethyl phenoxy, and nitro groups. The nitro group increases electron deficiency, enhancing oxidative stability but reducing nucleophilic reactivity compared to the target compound’s difluorophenyl group .
- Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) : Oxazolidine ring with dichloroacetyl and furyl substituents. Lacks fluorine, resulting in lower metabolic resistance and reduced electrophilicity at the acyl position .
Electronic and Steric Effects
- The trifluoromethyl group in the target compound is a strong electron-withdrawing substituent (σₚ = 0.54), which polarizes the furan ring and activates the carbonyl chloride for nucleophilic attack. The 2,6-difluorophenyl group further withdraws electrons, creating a synergistic effect that enhances reactivity compared to non-fluorinated analogs like furilazole .
- In contrast, Thiophene fentanyl hydrochloride () replaces the furan oxygen with sulfur, increasing aromaticity and electron density. This reduces the electrophilicity of adjacent substituents compared to the target compound’s acyl chloride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
